Cas no 1380142-43-7 (2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol)

2-Amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol is a fluorinated phenylpropanolamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chiral center and a difluoromethylphenyl moiety, which may enhance metabolic stability and bioavailability. The compound's primary amine and hydroxyl functional groups offer versatility for further synthetic modifications, making it a valuable intermediate in medicinal chemistry. The presence of fluorine atoms can influence lipophilicity and binding affinity, potentially improving target selectivity. This compound is of interest for the development of bioactive molecules, particularly in CNS-targeting or enzyme inhibition studies. Proper handling is required due to its amine functionality and potential reactivity.
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol structure
1380142-43-7 structure
商品名:2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
CAS番号:1380142-43-7
MF:C10H13F2NO
メガワット:201.213129758835
CID:6078580
PubChem ID:130835912

2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
    • EN300-1786465
    • 1380142-43-7
    • インチ: 1S/C10H13F2NO/c1-6-2-3-9(11)8(10(6)12)4-7(13)5-14/h2-3,7,14H,4-5,13H2,1H3
    • InChIKey: KPEHJRCJCNILSJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C)=CC=C(C=1CC(CO)N)F

計算された属性

  • せいみつぶんしりょう: 201.09652036g/mol
  • どういたいしつりょう: 201.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 46.2Ų

2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786465-0.1g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
0.1g
$1106.0 2023-09-19
Enamine
EN300-1786465-5g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
5g
$3645.0 2023-09-19
Enamine
EN300-1786465-2.5g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
2.5g
$2464.0 2023-09-19
Enamine
EN300-1786465-1.0g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
1g
$1256.0 2023-06-02
Enamine
EN300-1786465-5.0g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
5g
$3645.0 2023-06-02
Enamine
EN300-1786465-1g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
1g
$1256.0 2023-09-19
Enamine
EN300-1786465-0.5g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
0.5g
$1207.0 2023-09-19
Enamine
EN300-1786465-0.25g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
0.25g
$1156.0 2023-09-19
Enamine
EN300-1786465-0.05g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
0.05g
$1056.0 2023-09-19
Enamine
EN300-1786465-10.0g
2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol
1380142-43-7
10g
$5405.0 2023-06-02

2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol 関連文献

2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-olに関する追加情報

Chemical Compound CAS No. 1380142-43-7: 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol

The chemical compound with CAS No. 1380142-43-7, commonly referred to as 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring with fluorine atoms and a methyl group. The combination of these functional groups and the aromatic system makes this compound versatile in terms of reactivity and potential applications.

Structure and Synthesis

The molecular structure of 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol is defined by its three main components: the amino group, the hydroxyl group, and the substituted phenyl ring. The phenyl ring is substituted at positions 2 and 6 with fluorine atoms and at position 3 with a methyl group. This substitution pattern not only influences the electronic properties of the aromatic ring but also plays a crucial role in determining the compound's reactivity and stability.

Recent studies have explored novel synthetic routes for this compound, focusing on improving yield and reducing production costs. One such method involves the use of catalytic hydrogenation to introduce the amino group onto the propanol backbone. Another approach employs Friedel-Crafts alkylation to attach the substituted phenyl group to the propanol moiety. These advancements highlight the ongoing efforts to optimize synthesis processes for this compound.

Chemical Properties and Reactivity

2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol exhibits interesting chemical properties due to the presence of both amino and hydroxyl groups. The amino group is basic in nature, allowing it to participate in various nucleophilic reactions. On the other hand, the hydroxyl group imparts acidic properties, enabling it to undergo reactions such as esterification or etherification under appropriate conditions.

The fluorine atoms on the phenyl ring contribute significantly to the electronic environment of the molecule. Fluorine's electronegativity withdraws electron density from the aromatic ring through inductive effects, which can influence both reactivity and selectivity in reactions involving this compound.

Applications in Pharmaceutical Research

One of the most promising applications of 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol lies in pharmaceutical research. Recent studies have demonstrated its potential as a lead compound for drug development targeting various diseases. For instance, researchers have investigated its ability to inhibit enzymes associated with cancer cell proliferation.

In addition to its enzymatic inhibition properties, this compound has shown promise in modulating cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a valuable candidate for developing central nervous system-targeted therapies.

Industrial Applications

Beyond pharmaceuticals, 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1-ol finds applications in industrial chemistry. Its unique structure makes it suitable for use as an intermediate in the synthesis of more complex organic molecules. For example, it can serve as a building block for constructing bioactive compounds or advanced materials.

The compound's stability under various reaction conditions also makes it valuable in catalytic processes. Its ability to act as both a nucleophile and an electrophile depending on reaction conditions enhances its versatility in industrial settings.

Environmental Considerations

As with any chemical compound, understanding its environmental impact is crucial for sustainable use. Studies have shown that 2-amino-3-(2,6-difluoro-3-methylphenyl)propan-1

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